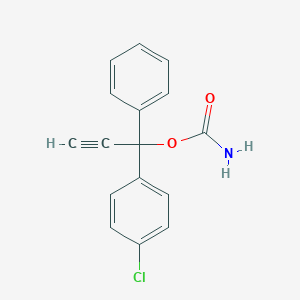

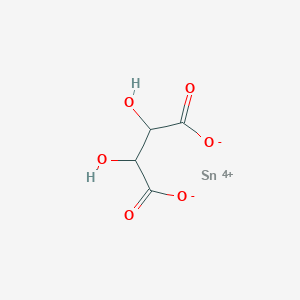

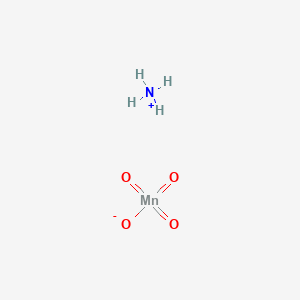

![molecular formula C9H8O2 B079269 双环[4.2.0]辛-1,3,5-三烯-7-羧酸 CAS No. 14381-41-0](/img/structure/B79269.png)

双环[4.2.0]辛-1,3,5-三烯-7-羧酸

描述

Synthesis Analysis

The synthesis of related bicyclic compounds often involves intricate reactions, including Diels-Alder reactions, catalytic annulations, and photochemical reactions. For example, bicyclo[3.3.0]octane derivatives can be synthesized from precursors available through the catalytic Pauson-Khand reaction, illustrating the complex pathways involved in constructing these bicyclic frameworks (Yeo et al., 2006). Similarly, bicyclo[2.2.2]octa-2,5-dienes have been prepared enantiomerically pure, showcasing the precision required in synthesizing these compounds with specific stereochemistry (Otomaru et al., 2005).

Molecular Structure Analysis

The molecular structure of bicyclic compounds like bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is characterized by its unique bicyclic framework. These structures are often investigated using techniques like crystallography, revealing intricate details about their molecular geometry, bond lengths, angles, and overall three-dimensional arrangement. For instance, the molecular structure of related bicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylic acid was determined using crystallographic methods, highlighting the spatial arrangement of carboxyl groups and the planarity of adjacent double bonds (Hechtfischer et al., 1970).

Chemical Reactions and Properties

Bicyclic compounds participate in a variety of chemical reactions, demonstrating unique reactivity patterns due to their strained ring systems. They are involved in reactions such as hydroboration, photolysis, and cycloadditions, illustrating their versatility in synthetic chemistry. For example, bicyclo[3.2.1]octenes have been synthesized using stereodivergent reactions, showcasing the ability to control the stereochemistry in constructing these complex molecules (Liu et al., 2020).

Physical Properties Analysis

The physical properties of bicyclic compounds, including melting points, boiling points, and solubility, are crucial for their practical applications. These properties are influenced by the molecular structure and can be significantly different from their acyclic counterparts. The unique arrangement of atoms within the bicyclic framework affects their physical behavior and interaction with solvents and other molecules.

Chemical Properties Analysis

Bicyclic compounds exhibit distinct chemical properties such as acidity, basicity, and reactivity towards various reagents. These properties are shaped by the tension within the bicyclic ring system and the electronic effects of substituents attached to the ring. The study of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, for example, has provided insights into the inductive effects of substituents in saturated systems, demonstrating the influence of substituents on reactivity and acidity (Exner & Böhm, 2002).

科学研究应用

梯度共聚物制备: 双环[4.2.0]辛-6-烯-7-甲酰胺,一种相关化合物,用于与环己烯交替共聚,表明在聚合物合成和材料工程中的应用 (Boadi 和 Sampson,2021).

简并 Cope 重排: 对双环[5.1.0]辛-2,5-二烯(一种结构相关的分子)的研究有助于理解室温下的分子重排,这与有机化学相关 (Doering 和 Roth,1963).

晶体和分子结构分析: 对双环[2,2,2]辛-2,5-二烯-2,3-二羧酸晶体结构的研究提供了对分子几何形状和相互作用的见解,这在晶体学和材料科学中很重要 (Hechtfischer、Steigemann 和 Hoppe,1970).

区域选择性锂化: 对 [η6-(双环[4.2.0]辛-1,3-5 三烯)]三羰基铬(0) 的研究揭示了区域选择性锂化,这对于选择性有机合成和官能团操作至关重要 (Kündig、Ferret 和 Rudolph,1990).

环丙烷中的环收缩: 对反式双环[5.1.O]辛烷-4-羧酸和类似化合物的研究有助于理解环丙烷中的环收缩,这与合成有机化学相关 (Ashe,1969).

价态异构化平衡: 对六氟环辛-1,3,5-三烯/双环[4.2.0]辛-2,4-二烯体系的研究有助于理解价态异构化,这在理论和物理化学中很重要 (Rahman 等,1990).

交替开环复分解聚合: 对双环[4.2.0]辛-1(8)-烯-8-甲酰胺的研究揭示了它们在交替开环复分解聚合中的作用,突出了在高级聚合物合成中的潜在应用 (Chen、Li 和 Sampson,2018).

饱和体系中取代基团的影响: 取代基团对 4-取代双环[2.2.2]辛烷-1-羧酸反应性的影响,有助于理解有机分子中的电子效应,这在药物设计和合成中很有用 (Roberts 和 Moreland,1953).

属性

IUPAC Name |

bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-9(11)8-5-6-3-1-2-4-7(6)8/h1-4,8H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOXTUZNVYEODT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14381-41-0 | |

| Record name | 14381-41-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of (7S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid in the synthesis of Ivabradine?

A1: (7S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is a crucial chiral intermediate in the multi-step synthesis of Ivabradine, a heart rate-lowering medication. [, ] The synthesis process, as described in the research, involves several reactions including cyclization, hydrolysis, chiral resolution, amidation, and reduction, ultimately leading to the formation of Ivabradine hydrobromide. [] This specific enantiomer of the bicyclic carboxylic acid is essential to ensure the desired stereochemistry of the final drug molecule, influencing its pharmacological activity. []

Q2: Can you elaborate on the chiral resolution step involving (7S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid during Ivabradine synthesis?

A2: The synthesis of Ivabradine requires the isolation of the (S)-enantiomer of 3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid. [] This is achieved through chiral resolution, a process that separates enantiomers from a racemic mixture. The research paper describes using a chiral base, represented as R1R2R3N*, to form diastereomeric salts with the carboxylic acid. [] These salts have different physical properties, allowing for separation by selective crystallization. Depending on which diastereomeric salt crystallizes, either the desired (S)-enantiomer or its (R)-counterpart can be obtained. [] This step is crucial as it directly impacts the stereochemical purity and consequently the pharmacological properties of the final Ivabradine product.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

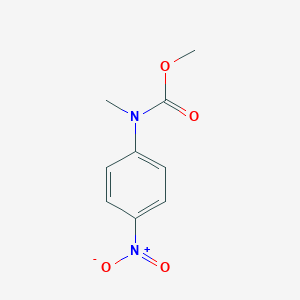

![4-[(4-Aminophenyl)methyl]-2-chloroaniline](/img/structure/B79187.png)